2-(Trifluoromethyl)-6-vinylpyridine hydrochloride
Overview
Description
Trifluoromethylpyridines (TFMPs) and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives has been increasing steadily in the last 30 years . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
While specific molecular structure analysis for “2-(Trifluoromethyl)-6-vinylpyridine hydrochloride” is not available, similar compounds such as 2-(trifluoromethyl)pyridine have been investigated . These studies often use techniques like pulsed jet Fourier transform microwave spectroscopy complemented with quantum chemical calculations .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .Scientific Research Applications
Activation and Reduction Studies
The study by Barrio, Esteruelas, and Oñate (2004) explored the activation of C(sp2)−H and reduction of CE (E = CH, N) bonds with an osmium-hexahydride complex, highlighting the influence of E on the behavior of RCHE-py substrates. This research demonstrates the compound's reactivity and potential in facilitating complex chemical transformations, including hydrogenation processes and the synthesis of ethylpyridine from vinylpyridine derivatives (Barrio, Esteruelas, & Oñate, 2004).
Polymer Chemistry and Material Science
The preparation of primary alkyl triflates and their utility in synthesizing ethidium derivatives, as researched by Ross, Pitié, and Meunier (2000), shows the role of poly(4-vinylpyridine) in facilitating the isolation of alkyl triflates. This application is crucial for the development of novel compounds with potential biological activities (Ross, Pitié, & Meunier, 2000).
Catalysis and Synthesis
Research by Channapur et al. (2017) on the efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles from trifluoroacetyl vinylogous enamine demonstrates the compound's significance in agro and pharmaceutical chemistry, highlighting its role in synthesizing biologically active heterocycles (Channapur et al., 2017).
Electrocatalytic Applications
The study on electrocatalytic fluoroalkylation of olefins, specifically the perfluoroalkylation of 2-vinylpyridine, by Khrizanforov et al. (2012) illustrates the use of low-valent nickel complexes in the electrosynthesis of fluorine-containing molecules. This research underlines the compound's utility in developing materials and chemicals with enhanced properties (Khrizanforov et al., 2012).
Safety And Hazards
The safety data sheet for a similar compound, 4-Bromo-2-(trifluoromethyl)aniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin or if inhaled .
Future Directions
properties
IUPAC Name |
2-ethenyl-6-(trifluoromethyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N.ClH/c1-2-6-4-3-5-7(12-6)8(9,10)11;/h2-5H,1H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANBRSHCESCDJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=CC=C1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-6-vinylpyridine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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